molecular formula C10H12O4 B12702227 Ethyl 2,6-dihydroxy-4-methylbenzoate CAS No. 90904-35-1

Ethyl 2,6-dihydroxy-4-methylbenzoate

Cat. No.: B12702227
CAS No.: 90904-35-1
M. Wt: 196.20 g/mol
InChI Key: HEYUNNVBQQMDPI-UHFFFAOYSA-N
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Description

Ethyl 2,6-dihydroxy-4-methylbenzoate is an organic compound with the molecular formula C10H12O4 It is a derivative of benzoic acid, characterized by the presence of two hydroxyl groups and an ethyl ester group

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 2,6-dihydroxy-4-methylbenzoate can be synthesized through the esterification of 2,6-dihydroxy-4-methylbenzoic acid with ethanol in the presence of an acid catalyst such as sulfuric acid. The reaction typically involves refluxing the reactants to achieve the desired esterification.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and yield. The use of catalysts and solvents that can be easily recycled is also considered to enhance the efficiency and sustainability of the process.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2,6-dihydroxy-4-methylbenzoate undergoes various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form quinones.

    Reduction: The ester group can be reduced to an alcohol.

    Substitution: The hydroxyl groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Alcohols and other reduced derivatives.

    Substitution: Various substituted benzoates depending on the reagents used.

Scientific Research Applications

Ethyl 2,6-dihydroxy-4-methylbenzoate has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.

    Industry: Utilized in the production of polymers, resins, and other industrial chemicals.

Mechanism of Action

The mechanism of action of ethyl 2,6-dihydroxy-4-methylbenzoate involves its interaction with various molecular targets and pathways. The hydroxyl groups can form hydrogen bonds with biological molecules, influencing their activity. The ester group can undergo hydrolysis to release the active benzoic acid derivative, which can then interact with enzymes and receptors in biological systems.

Comparison with Similar Compounds

Similar Compounds

    Methyl 2,6-dihydroxy-4-methylbenzoate: Similar structure but with a methyl ester group instead of an ethyl ester group.

    2,6-Dihydroxy-4-methylbenzoic acid: The parent acid form of the compound.

    Ethyl 2,4-dihydroxy-6-methylbenzoate: A positional isomer with hydroxyl groups at different positions.

Uniqueness

This compound is unique due to its specific ester group and hydroxyl group positions, which confer distinct chemical and biological properties. Its ethyl ester group makes it more lipophilic compared to its methyl ester counterpart, potentially affecting its solubility and bioavailability.

Properties

CAS No.

90904-35-1

Molecular Formula

C10H12O4

Molecular Weight

196.20 g/mol

IUPAC Name

ethyl 2,6-dihydroxy-4-methylbenzoate

InChI

InChI=1S/C10H12O4/c1-3-14-10(13)9-7(11)4-6(2)5-8(9)12/h4-5,11-12H,3H2,1-2H3

InChI Key

HEYUNNVBQQMDPI-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(C=C(C=C1O)C)O

Origin of Product

United States

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